molecular formula C16H27N5 B11744214 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11744214
M. Wt: 289.42 g/mol
InChI Key: ADFJEUCJNLPCBH-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of (3-methyl-1-propyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole ring structure, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C16H27N5/c1-6-7-21-11-14(13(4)18-21)9-17-10-15-8-16(12(2)3)19-20(15)5/h8,11-12,17H,6-7,9-10H2,1-5H3

InChI Key

ADFJEUCJNLPCBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C(C)C

Origin of Product

United States

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